An In-depth Technical Guide to 3-(2-Ethoxyethoxy)benzonitrile (CAS Number: 1095085-73-6)
An In-depth Technical Guide to 3-(2-Ethoxyethoxy)benzonitrile (CAS Number: 1095085-73-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Ethoxyethoxy)benzonitrile, a versatile aromatic nitrile building block. The document details its chemical properties, a plausible and robust synthetic route based on the Williamson ether synthesis, and its expected chemical reactivity. While specific applications in drug discovery are not extensively documented in publicly available literature, this guide explores its potential as a valuable intermediate in medicinal chemistry and materials science, drawing parallels with other substituted benzonitriles. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
Introduction and Chemical Identity
3-(2-Ethoxyethoxy)benzonitrile is an organic compound featuring a benzonitrile core substituted at the meta-position with an ethoxyethoxy group. The presence of both a reactive nitrile moiety and a flexible ether linkage makes it an attractive intermediate for the synthesis of more complex molecules. Benzonitrile derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, serving as key precursors to a wide array of functional groups and heterocyclic systems.[1] The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and various heterocycles, while the ether chain can influence solubility, pharmacokinetic properties, and binding interactions in a biological context.
Table 1: Chemical and Physical Properties of 3-(2-Ethoxyethoxy)benzonitrile
| Property | Value | Source |
| CAS Number | 1095085-73-6 | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | UEJHTAJAQBBIFS-UHFFFAOYSA-N |
Synthesis of 3-(2-Ethoxyethoxy)benzonitrile
Retrosynthetic Analysis
The retrosynthetic disconnection of the ether linkage in 3-(2-Ethoxyethoxy)benzonitrile points to two primary starting materials: 3-hydroxybenzonitrile and a 2-ethoxyethyl halide (e.g., 2-chloroethoxyethane or 2-bromoethoxyethane).
Caption: Retrosynthetic approach for 3-(2-Ethoxyethoxy)benzonitrile.
Proposed Synthetic Protocol
This protocol is a representative example based on the principles of the Williamson ether synthesis.[3][4]
Reaction Scheme:
Caption: Proposed synthesis of 3-(2-Ethoxyethoxy)benzonitrile.
Step-by-Step Methodology:
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Preparation of the Phenoxide:
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To a solution of 3-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (1.1-1.5 eq). Common bases for this transformation include potassium carbonate (K₂CO₃) or, for a more rapid reaction, sodium hydride (NaH).
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The choice of base is critical; K₂CO₃ is a milder, less hazardous option suitable for larger scale synthesis, while NaH is a stronger base that ensures complete deprotonation of the phenol.
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The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the 3-cyanophenoxide nucleophile.
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Alkylation (Sₙ2 Reaction):
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2-Chloroethoxyethane or 2-bromoethoxyethane (1.1 eq) is added to the reaction mixture. 2-Bromoethoxyethane is generally more reactive than the chloro-analogue but may be more expensive.
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The reaction mixture is then heated (typically to 60-80 °C) and stirred for several hours (4-24 h), with the progress monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The Sₙ2 reaction proceeds best with primary alkyl halides, minimizing the potential for elimination side reactions.[5]
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
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The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic layers are washed with water and brine to remove any remaining inorganic salts and solvent.
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The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-(2-Ethoxyethoxy)benzonitrile.
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Chemical Reactivity and Potential Applications
The reactivity of 3-(2-Ethoxyethoxy)benzonitrile is primarily dictated by the nitrile group, with the aromatic ring and ether linkage providing a scaffold that can be further functionalized.
Transformations of the Nitrile Group
The cyano group is a versatile precursor to several important functional groups in organic synthesis.[1]
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-(2-ethoxyethoxy)benzoic acid) or an amide (3-(2-ethoxyethoxy)benzamide). This transformation is fundamental in the synthesis of many pharmaceutical compounds.
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Reduction: The nitrile group can be reduced to a primary amine ( (3-(2-ethoxyethoxy)phenyl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6] This primary amine can then serve as a key building block for the synthesis of a wide range of nitrogen-containing compounds.
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Organometallic Addition: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after acidic workup.
Caption: Key chemical transformations of the nitrile group.
Potential as a Building Block in Drug Discovery
While direct applications of 3-(2-Ethoxyethoxy)benzonitrile in marketed drugs are not prominent in public literature, its structural motifs are relevant to medicinal chemistry.
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Scaffold for Biologically Active Molecules: The benzonitrile scaffold is present in numerous biologically active compounds. The flexibility to convert the nitrile group into other functionalities allows for the exploration of a wide chemical space.
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Modulation of Physicochemical Properties: The ethoxyethoxy side chain can improve the solubility and metabolic stability of a drug candidate. The ether linkages are generally more resistant to metabolic cleavage than ester or amide bonds. This side chain can also engage in hydrogen bonding interactions with biological targets.
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Intermediate for API Synthesis: As suggested by its commercial availability, 3-(2-Ethoxyethoxy)benzonitrile likely serves as a key intermediate in the proprietary synthesis of active pharmaceutical ingredients (APIs). Benzonitrile derivatives are known to be precursors for drugs targeting a range of diseases.[1]
Safety and Handling
Based on available safety data, 3-(2-Ethoxyethoxy)benzonitrile is classified as harmful if swallowed (H302). Standard laboratory safety precautions should be followed when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statement | H302 | Harmful if swallowed |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
It is recommended to handle 3-(2-Ethoxyethoxy)benzonitrile in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
3-(2-Ethoxyethoxy)benzonitrile is a valuable and versatile building block for organic synthesis. Its synthesis can be reliably achieved through the Williamson ether synthesis, a well-established and scalable method. The presence of a readily transformable nitrile group and a flexible ether side chain makes it an attractive intermediate for the development of novel compounds in medicinal chemistry and materials science. While its specific applications are not widely publicized, its structural features suggest significant potential as a precursor to complex and biologically active molecules. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic programs.
References
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Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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The Use of Carbon Dioxide (CO2) as a Building Block in Organic Synthesis from an Industrial Perspective | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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